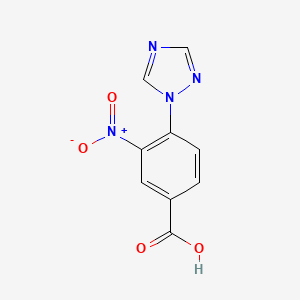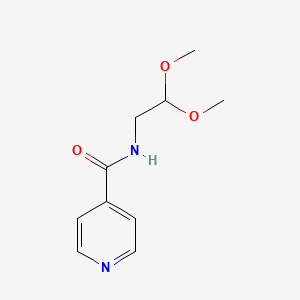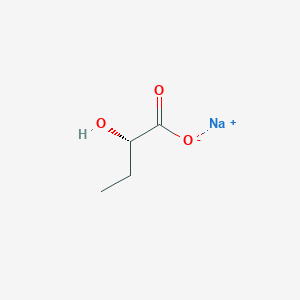
(S)-2-Hydroxybutyric acid sodium salt
説明
Salts are often formed to achieve desirable formulation properties of active pharmaceutical ingredients (APIs). Approximately 50% of the United States Food and Drug Administration (US FDA) approvals consist of APIs in the salt form .
Synthesis Analysis
The synthesis of salts involves reacting an acid with a base. The choice of the appropriate salt form is dictated by various factors. The formation of potentially marketable salt requires concerted efforts and a thorough understanding of the physical and chemical characteristics of the API and counterions that are used .Molecular Structure Analysis
The molecular structure of salts can be probed via theoretical, experimental, and computational approaches. Among computational approaches, molecular dynamics (MD) simulations at atomistic resolution have been widely implemented to elucidate the mechanisms responsible for macroscale experimental observables .Chemical Reactions Analysis
Qualitative analysis procedures can be used to determine the chemical properties of an unknown substance by systematically reacting the unknown with a number of different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of salts can be analyzed using various methods. For example, the structural and transport properties of aqueous salt solutions can be investigated via experiments and molecular simulations .科学的研究の応用
1. Urinary Excretion and Detectability in Forensic Cases
- (S)-2-Hydroxybutyric acid sodium salt, when administered in doses, is excreted in small amounts in the free form and rapidly in urine. This has implications for its detectability in forensic cases, particularly in scenarios like drug-facilitated sexual assault (DFSA) (Kavanagh, Kenny, & Feely, 2001).
2. Treatment of Withdrawal Symptoms in Alcohol Dependence
- In an open multicentre study, the sodium salt of 4-hydroxybutyric acid was evaluated for its efficacy in treating withdrawal symptoms in patients with alcohol dependence. The study found that it led to complete abstinence during drug administration in a significant percentage of patients (Addolorato et al., 1996).
3. Monitoring Sodium Oxybate in Narcoleptic Patients
- The feasibility of monitoring gamma-hydroxybutyric acid concentrations in narcoleptic patients treated with sodium oxybate was explored using dried blood spots. This study highlights the application in understanding the variability in clinical effects following sodium oxybate administration (Ingels, Hertegonne, Lambert, & Stove, 2013).
4. Understanding Metabolic Pathways
- Research has been conducted to understand the formation of 2-hydroxybutyric acid in experimental animals. This study sheds light on the metabolic pathways leading to its formation, providing insights into its role in various biological processes (Landaas, 1975).
5. Investigating Antihypoxic Action
- The antihypoxic effect of lithium hydroxybutyrate, a compound related to gamma-hydroxybutyric acid, has been studied. This research contributes to understanding the potential therapeutic applications of these compounds in treating hypoxic conditions (Ivanova, Bobkov, & Losev, 1985).
6. Neuroprotective Agent Potential
- Sodium salts of D-3-hydroxybutyrate and its derivatives were evaluated for their effect on cell apoptosis and cytosolic Ca2+ concentration in mouse glial cells. This study suggests the potential of these compounds as effective neural protective agents (Xiao, Zhao, & Chen, 2007).
作用機序
将来の方向性
特性
IUPAC Name |
sodium;(2S)-2-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXNXKSOHVSQ-DFWYDOINSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



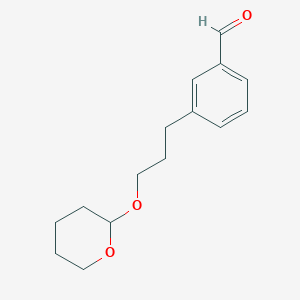

![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)

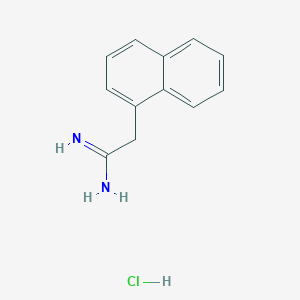
![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)
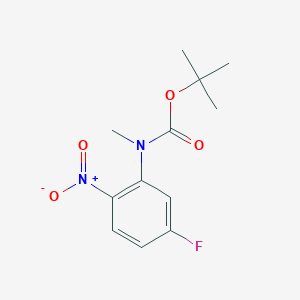

![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)

